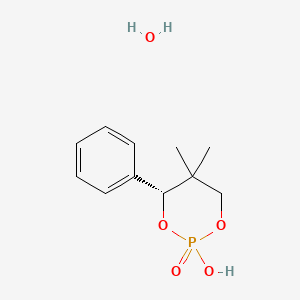

(R)-(-)-Phencyphos Hydrate

Beschreibung

Overview of Molecular Chirality and Enantiomerism

Chirality, derived from the Greek word for hand, is a fundamental property of an object or molecule that makes it non-superimposable on its mirror image. chiralpedia.com Just as a left hand cannot be perfectly overlaid onto a right hand, chiral molecules exist as a pair of mirror images called enantiomers. wikipedia.orglibretexts.org This property typically arises from a stereocenter, most commonly a carbon atom bonded to four different groups. chiralpedia.comsavemyexams.com

Enantiomers of a chiral compound share identical physical properties, such as melting point, boiling point, and solubility, in an achiral environment. wikipedia.orglibretexts.org However, they can exhibit different behaviors when interacting with other chiral entities, a critical aspect in biological systems where many molecules like DNA and proteins are chiral. chiralpedia.commusechem.com A key distinguishing feature of enantiomers is their optical activity; they rotate the plane of polarized light in equal but opposite directions. wikipedia.orglibretexts.org

Importance of Enantiomeric Purity in Advanced Chemical Synthesis and Materials Science

The separation and production of single enantiomers, known as enantiomeric purity, is of paramount importance in various scientific and industrial sectors. In the pharmaceutical industry, the different enantiomers of a drug can have vastly different biological activities. One enantiomer may provide a therapeutic effect, while the other could be inactive or even harmful. longdom.orgmusechem.comnumberanalytics.com The tragic case of thalidomide, where one enantiomer was a sedative and the other caused severe birth defects, underscores the critical need for enantiomerically pure drugs. longdom.orgmusechem.com

In materials science, the chirality of molecules can influence the macroscopic properties of materials. Chiral polymers can form helical structures with distinct mechanical and optical properties. longdom.org Chiral materials are also utilized in the development of advanced technologies such as liquid crystals for displays and chiral sensors for detecting specific molecules. numberanalytics.comchiralpedia.com Furthermore, in agriculture, the enantiomeric purity of pesticides and herbicides can affect their efficacy and environmental impact. longdom.orgnumberanalytics.com

Classification of Chiral Systems: Racemic Compounds, Conglomerates, and Pseudoracemates

When a chiral compound is synthesized, it often forms a 50:50 mixture of its two enantiomers, known as a racemic mixture or racemate. wikipedia.org The way these enantiomers crystallize from a solution leads to different types of solid-state structures, which can be distinguished by their melting point behavior. ualberta.cascribd.com

Racemic Compound: In a racemic compound, the two enantiomers are present in a 1:1 ratio within the same crystal lattice in an ordered arrangement. wikipedia.org The melting point of a racemic compound can be higher or lower than that of the pure enantiomers. wikipedia.org Adding a small amount of one enantiomer to the racemic compound will typically decrease its melting point. wikipedia.org

Conglomerate: A conglomerate is a mechanical mixture of separate crystals, each containing only one of the two enantiomers. wikipedia.org The melting point of a conglomerate is always lower than that of the pure enantiomers, and adding a small amount of one enantiomer will increase the melting point. wikipedia.orgualberta.ca Approximately 10% of chiral compounds crystallize as conglomerates. wikipedia.org

Pseudoracemate: Also known as a racemic solid solution, a pseudoracemate is a disordered arrangement where the two enantiomers coexist within the same crystal lattice without a specific ordered pattern. wikipedia.orgwikidoc.org The melting point of a pseudoracemate is not significantly affected by small changes in the enantiomeric composition. wikidoc.org

Contextualization of (R)-(-)-Phencyphos Hydrate (B1144303) within Chiral Phosphorus Chemistry

(R)-(-)-Phencyphos hydrate, with the IUPAC name (4R)-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphinan-2-ol 2-oxide hydrate, is a specific enantiomer of the chiral phosphorus compound phencyphos. sigmaaldrich.com Research has shown that while the anhydrous form of phencyphos exists as a racemic compound, its hydrate form is a conglomerate. mdpi.comresearchgate.net This is a significant finding because the formation of a conglomerate allows for the separation of the enantiomers through a process called preferential crystallization. researchgate.net

The resolution of racemic phencyphos into its pure enantiomers is achieved by dissolving the anhydrous racemic compound and then inducing crystallization in the presence of enantiopure seeds of the phencyphos hydrate. mdpi.comresearchgate.net This process allows for the isolation of the (R) and (S) enantiomers in separate compartments, a crucial step for utilizing their specific chiral properties in further applications. mdpi.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 953776-24-4 | sigmaaldrich.combldpharm.com |

| Molecular Weight | 260.23 g/mol | sigmaaldrich.com |

| Molecular Formula | C11H17O5P | bldpharm.com |

| IUPAC Name | (4R)-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphinan-2-ol 2-oxide hydrate | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | >98% | scbt.com |

| InChI Key | MHOPBMJZQKXMOE-HNCPQSOCSA-N | sigmaaldrich.com |

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(4R)-2-hydroxy-5,5-dimethyl-4-phenyl-1,3,2λ5-dioxaphosphinane 2-oxide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15O4P.H2O/c1-11(2)8-14-16(12,13)15-10(11)9-6-4-3-5-7-9;/h3-7,10H,8H2,1-2H3,(H,12,13);1H2/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHOPBMJZQKXMOE-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COP(=O)(OC1C2=CC=CC=C2)O)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(COP(=O)(O[C@@H]1C2=CC=CC=C2)O)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672922 | |

| Record name | (4R)-2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2lambda~5~-dioxaphosphinan-2-one--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953776-24-4 | |

| Record name | (4R)-2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2lambda~5~-dioxaphosphinan-2-one--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereoselective Synthesis and Enantiomeric Resolution of R Phencyphos Hydrate

Foundational Principles of Enantioseparation Methodologies

The separation of enantiomers, or enantioseparation, is a cornerstone of stereochemistry. Unlike diastereomers, enantiomers possess identical physical properties in an achiral environment, making their separation challenging. Crystallization-based methods exploit the three-dimensional arrangement of molecules in a crystal lattice to achieve this separation.

Mechanism and Thermodynamics of Chiral Resolution

Chiral resolution by crystallization is fundamentally a process of selective precipitation. When a racemic mixture crystallizes, it can form one of three types of crystalline solids: a racemic compound, a conglomerate, or a pseudoracemate. A racemic compound consists of equal amounts of both enantiomers in a highly ordered arrangement within the same crystal. A conglomerate is a physical mixture of separate crystals of the pure enantiomers. A pseudoracemate is a solid solution where the enantiomers are randomly distributed within the crystal lattice.

The outcome of a crystallization process is governed by the thermodynamics of the solid-liquid phase equilibria. The Gibbs free energy of formation for each crystalline form dictates which form is the most stable under a given set of conditions (e.g., temperature, solvent). For a successful resolution by preferential crystallization, the formation of a conglomerate is essential. This is because in a conglomerate, the two enantiomers crystallize independently, allowing for the selective crystallization of one enantiomer by seeding a supersaturated solution of the racemate with crystals of the desired enantiomer.

Factors Influencing Enantioselectivity in Crystallization Processes

Several factors critically influence the enantioselectivity of a crystallization process. These include:

Supersaturation: The level of supersaturation of the solution must be carefully controlled. It needs to be high enough to promote crystal growth but low enough to prevent spontaneous nucleation of the undesired enantiomer.

Solvent System: The choice of solvent is crucial as it affects the solubility and stability of the different crystalline forms (racemic compound vs. conglomerate). For instance, the hydrate (B1144303) of Phencyphos is a conglomerate, while the anhydrous form is a racemic compound. The presence of water is therefore a key factor. mdpi.com

Temperature: Temperature influences solubility and can affect the relative stability of different crystalline forms.

Seeding: The introduction of enantiomerically pure seed crystals directs the crystallization towards the desired enantiomer. The quality and quantity of seeds are important parameters.

Additives: The presence of tailor-made additives can inhibit the nucleation of the unwanted enantiomer, thereby enhancing the enantioselectivity of the process.

Resolution of Phencyphos via Hydrate Formation

The resolution of Phencyphos provides an excellent case study of how the principles of enantioseparation can be applied. While traditional resolution via diastereomeric salt formation is often inefficient for Phencyphos due to gel formation and low diastereomeric excesses, the formation of its hydrate offers a more effective route. mdpi.com

Characterization of Anhydrous Racemic Phencyphos as a Racemic Compound

Anhydrous racemic Phencyphos crystallizes as a racemic compound. mdpi.comresearchgate.net This means that the crystals contain both the (R)- and (S)-enantiomers in equal amounts within a single, ordered crystal lattice. mdpi.com This form has a relatively high eutectic composition of 70% enantiomeric excess (ee) in ethanol. mdpi.com The formation of a racemic compound makes direct resolution by simple crystallization impossible, as both enantiomers precipitate together.

Conglomerate Nature and Stability of (R)-(-)-Phencyphos Hydrate

In the presence of sufficient water, Phencyphos forms a stable monohydrate. mdpi.comresearchgate.net Crucially, this hydrate is a conglomerate, meaning that the (R)- and (S)-enantiomers crystallize in separate crystals. mdpi.comresearchgate.net In the crystal structure of the hydrate, a water molecule is hydrogen-bonded to the phosphate (B84403) group. mdpi.com The conglomerate nature of Phencyphos hydrate is the key to its successful resolution by preferential crystallization. The hydrate is stable in the presence of adequate water but can be dehydrated in dry air, a process that is reversible in moist air. mdpi.comresearchgate.net

Preferential Crystallization Strategies for this compound

An effective strategy for resolving racemic Phencyphos leverages the polymorphic relationship between its anhydrous and hydrated forms. mdpi.com The process involves the dissolution of the metastable anhydrous racemic compound and the simultaneous, seeded crystallization of the stable hydrate conglomerate. mdpi.com

A practical setup for this resolution involves a system of interconnected compartments or filters. mdpi.com Anhydrous racemic Phencyphos is placed in an initial compartment. A solvent mixture, such as methanol (B129727) and water, is circulated through the system. mdpi.comacs.org This solution becomes saturated with Phencyphos. In subsequent compartments, enantiopure seeds of this compound and (S)-(+)-Phencyphos hydrate are placed. mdpi.com

As the supersaturated solution passes over the (R)-seeds, the (R)-enantiomer preferentially crystallizes out. The solution, now enriched in the (S)-enantiomer, then flows to the compartment containing the (S)-seeds, where the (S)-enantiomer crystallizes. mdpi.com This continuous process allows for the efficient separation of the enantiomers. Research has shown that this method can yield both enantiomers in high enantiomeric excess (≥98% ee). acs.orgcore.ac.uk The process can be repeated multiple times without a significant drop in efficiency. researchgate.net

Below is a table summarizing the results of a typical preferential crystallization experiment as described in the literature. core.ac.ukresearchgate.net

| Compartment | Initial Material | Final Material | Enantiomeric Excess (ee) |

| Top Filter | Anhydrous Racemic Phencyphos | 270 mg of racemic material | - |

| Middle Filter | ~200 mg (R)-Phencyphos Hydrate Seeds | 3.30 g (+)-Phencyphos Hydrate | 98% |

| Bottom Filter | ~200 mg (S)-Phencyphos Hydrate Seeds | 3.70 g (S)-Phencyphos Hydrate | 99% |

Discontinuous Preferential Crystallization Techniques

Discontinuous, or batch, preferential crystallization has been successfully employed to resolve phencyphos hydrate. acs.org This method, while effective, can be labor-intensive. acs.org The process involves creating a supersaturated solution of the racemic phencyphos in a suitable solvent mixture, such as methanol and water. acs.orgresearchgate.net By seeding this solution with crystals of the desired enantiomer, for instance, this compound, that enantiomer will preferentially crystallize out of the solution. acs.org

The process can then be repeated by adding seeds of the opposite enantiomer, (+)-phencyphos hydrate, to the mother liquor to crystallize the other enantiomer. acs.org This alternating process can be performed multiple times, with reports of up to 50 cycles, without a significant drop in efficiency. acs.org A key challenge in this technique is to harvest the crystals before the unwanted enantiomer begins to crystallize spontaneously, which would contaminate the product. acs.org Precise control of conditions like temperature is crucial to prevent premature crystallization of the counter-enantiomer. acs.org After crystallization, the crude product, which may have an enantiomeric excess (ee) of around 93%, can be recrystallized to achieve an ee of over 99%. acs.org

| Parameter | Value/Condition | Source |

| Solvent System | Methanol/Water | acs.orgresearchgate.net |

| Seeding | Required with pure enantiomer | acs.org |

| Cycles | Up to 50 | acs.org |

| Crude Enantiomeric Excess | ~93% | acs.org |

| Final Enantiomeric Excess | >99% (after recrystallization) | acs.org |

| Yield (per enantiomer) | 41% | acs.org |

Continuous Preferential Crystallization Systems: Design and Optimization

Continuous preferential crystallization offers a more "hands-off" approach to resolving phencyphos. mdpi.com One innovative system utilizes the pseudo-polymorphic transition between the anhydrous racemic compound and the hydrate conglomerate. mdpi.com In a specific setup, anhydrous racemic phencyphos is placed in a top filter. mdpi.com A solvent mixture is then used to dissolve the racemate, creating a supersaturated solution. mdpi.com This solution then flows through separate compartments containing seeds of (R)- and (S)-phencyphos hydrate. mdpi.com

The supersaturated solution of the (R)-enantiomer crystallizes on the (R)-phencyphos hydrate seeds, and the remaining solution, now supersaturated in the (S)-enantiomer, flows to the next compartment to crystallize on the (S)-phencyphos hydrate seeds. mdpi.com The filtrate can then be pumped back to the top to dissolve more of the anhydrous racemate, creating a continuous loop. mdpi.com This method has shown high efficiency, yielding products with 98-99% ee. mdpi.com A critical aspect for larger-scale applications is managing potential clogging of the filters. mdpi.com This technique is analogous to other continuous preferential crystallization systems that use coupled, stirred reactors with pumps and filters, where supersaturation is often controlled by temperature differences between the feed tank and the crystallizers. mdpi.comresearchgate.net

| Parameter | (R)-phencyphos hydrate | (S)-phencyphos hydrate | Source |

| Yield | 3.30 g | 3.70 g | mdpi.com |

| Enantiomeric Excess (ee) | 98% | 99% | mdpi.com |

Role of Seeding and Supersaturation Control in Phencyphos Hydrate Resolution

Seeding is a fundamental requirement for successful preferential crystallization of phencyphos hydrate. The introduction of enantiopure seeds of either (R)- or (S)-phencyphos hydrate directs the crystallization of the corresponding enantiomer from a supersaturated solution. acs.orgmdpi.com Without seeding, spontaneous crystallization would likely result in a mixture of both enantiomers.

Supersaturation is the driving force for crystallization. In the context of phencyphos resolution, it is achieved by dissolving the anhydrous racemic compound, which is more soluble, to create a solution that is supersaturated with respect to the less soluble hydrate conglomerate. mdpi.com Precise control over the level of supersaturation is vital. If the solution is too highly supersaturated, there is a risk of primary nucleation of the unwanted enantiomer, leading to a loss of purity in the final product. acs.orgacs.org In continuous systems, maintaining a steady state of supersaturation is key to ensuring continuous production of the desired enantiomer without contamination. researchgate.net This can be managed by controlling the dissolution rate of the racemic compound or by using temperature gradients. mdpi.comresearchgate.net

Dissolution-Mediated Secondary Nucleation in Phencyphos Enantioseparation

The resolution of phencyphos can be effectively achieved through a process involving the dissolution of the anhydrous racemic compound accompanied by the simultaneous secondary nucleation of the hydrate conglomerate onto enantiopure seeds. mdpi.comresearchgate.net In this process, the dissolution of the more metastable anhydrous racemate provides a continuous source of solute, maintaining the supersaturation needed for the growth of the more stable hydrate crystals. mdpi.com

The presence of enantiopure seeds of phencyphos hydrate in separate compartments guides the crystallization. As the racemic solution flows over the seeds, the corresponding enantiomer crystallizes out. mdpi.com This is a form of secondary nucleation, where the growth of new crystals is induced by the existing seed crystals. This method elegantly exploits the solubility difference and the different crystalline forms (racemic compound vs. conglomerate) of the anhydrous and hydrated forms of phencyphos. mdpi.com

Hydration-Dehydration Dynamics of Phencyphos Enantiomers

The hydration and dehydration behavior of phencyphos is a critical aspect of its resolution and storage. jeep-proceedings.org The presence of varying amounts of water can affect the crystalline form and lead to incorrect dosages if used as a resolving agent. jeep-proceedings.orgresearchgate.net

Reversible Pseudo-Polymorphic Transition between Anhydrous Phencyphos and Hydrate

Phencyphos exhibits a reversible pseudo-polymorphic relationship between its anhydrous and hydrate forms. mdpi.com The anhydrous form is a racemic compound, while the hydrate is a stable monohydrate that crystallizes as a conglomerate. acs.orgmdpi.com Racemic phencyphos readily forms the stable monohydrate upon exposure to water. researchgate.net This transition is accompanied by the incorporation or loss of a water molecule of solvation. mdpi.comresearchgate.net The hydrate can be dehydrated when exposed to dry air but will rehydrate in the presence of moist air. mdpi.comresearchgate.net This reversible transformation is central to the continuous resolution process described earlier, where the dissolution of the anhydrous form drives the crystallization of the hydrate. mdpi.com

Kinetic and Thermodynamic Aspects of Hydration and Dehydration Processes

The transition between the anhydrous and hydrate forms is governed by both kinetic and thermodynamic factors. Thermodynamically, the hydrate is the more stable form in the presence of sufficient water. mdpi.com The ternary phase diagram for phencyphos, methanol, and water shows distinct regions where either the anhydrous racemic compound or the hydrate conglomerate will crystallize. mdpi.comresearchgate.net At low water concentrations, the anhydrous form crystallizes, while at higher water concentrations, the hydrate is the stable crystalline phase. mdpi.comresearchgate.net

Kinetically, the rate of hydration and dehydration is important. While the hydrate is stable, its formation or the dehydration of the anhydrous form can be influenced by factors such as relative humidity and temperature. researchgate.net Studies have been conducted to understand these dynamics to establish reliable conversion methods and storage conditions for phencyphos. jeep-proceedings.org For instance, under specific conditions of relative humidity (40-60%) and temperature (30°C), dehydration can lead to the nucleation and growth of the stable conglomerate. researchgate.net The way water molecules are released from the hydrated form can play a decisive role in the nucleation and growth of the desired conglomerate. researchgate.net

Impact of Solvent Systems and Environmental Conditions on Hydrate Stability

The stability of this compound is critically influenced by the surrounding solvent system and ambient environmental conditions, particularly the presence of water and relative humidity. The hydrate form is a conglomerate, where the (R) and (S) enantiomers crystallize in separate crystals, a property pivotal for its use in enantiomeric resolution. mdpi.comresearchgate.net In contrast, the anhydrous form of racemic phencyphos crystallizes as a racemic compound, containing both enantiomers in an ordered fashion within the same crystal. mdpi.comresearchgate.net Understanding the interplay between the hydrate and anhydrate forms in various environments is essential for controlling its synthesis, resolution, and storage.

Impact of Solvent Systems

The choice of solvent is a determining factor in whether phencyphos crystallizes as a hydrate or an anhydrate. The presence of water in the solvent system is the primary driver for hydrate formation. mdpi.com Research has extensively studied solvent mixtures, particularly methanol/water systems, to control the crystallization process for preferential crystallization, a method used to obtain pure enantiomers. researchgate.netacs.org

A ternary phase diagram for racemic phencyphos, methanol, and water at 20°C illustrates the conditions governing the formation of each solid phase. mdpi.comresearchgate.net When solid anhydrous phencyphos is placed in a methanol/water mixture with a high enough water concentration, it dissolves and generates a supersaturated solution from which the more stable phencyphos hydrate conglomerate crystallizes. researchgate.net

Table 1: Crystallization Behavior of Racemic Phencyphos in Methanol/Water Systems at 20°C Data derived from published phase diagrams. mdpi.comresearchgate.net

| Solvent Composition (Weight Fractions) | Dominant Crystallizing Solid Phase | Form |

| High Phencyphos, Low Water | Anhydrous Phencyphos | Racemic Compound |

| Sufficient Water and Phencyphos | Phencyphos Hydrate | Conglomerate |

| 30% wt. Water in Methanol | Phencyphos Hydrate | Conglomerate |

This controlled transition from the anhydrous racemic compound to the hydrate conglomerate is the basis for a novel resolution technique. mdpi.comresearchgate.net By providing seeds of the pure (R)- and (S)-phencyphos hydrate, the respective enantiomers can be crystallized separately from a solution generated by dissolving the anhydrous racemate. mdpi.com

Impact of Environmental Conditions

Environmental factors, primarily relative humidity (RH), play a significant role in the stability of phencyphos, with notable differences between the enantiopure and racemic forms. jeep-proceedings.org The enantiopure hydrate shows reversible hydration and dehydration behavior depending on the ambient moisture. mdpi.comjeep-proceedings.org

Dynamic Vapour Sorption (DVS) analysis has been used to precisely characterize the stability of these forms as a function of relative humidity. jeep-proceedings.org Studies show that enantiopure anhydrous phencyphos is sensitive to moisture and will hydrate, while the racemic anhydrous form is resistant to hydration from atmospheric moisture alone and requires mediation by a solvent to convert to the hydrate. jeep-proceedings.org The enantiopure hydrate can be dehydrated when exposed to dry air but readily re-hydrates in the presence of moist air. mdpi.comresearchgate.net This hygroscopic nature can lead to variations in the water content of batches over time, potentially affecting dosages in chemical applications. jeep-proceedings.org

Table 2: Hydration/Dehydration Behavior of Phencyphos Forms under Varying Relative Humidity (RH) Findings based on Dynamic Vapour Sorption (DVS) and stability studies. mdpi.comjeep-proceedings.org

| Phencyphos Form | Environmental Condition | Observed Behavior | Stability Outcome |

| Enantiopure Anhydrate | Exposure to moist air (increasing RH) | Adsorbs water | Converts to hydrate form |

| Enantiopure Hydrate | Exposure to dry air (low RH) | Loses water of solvation | Converts to anhydrous form |

| Racemic Anhydrate | Exposure to moist air (increasing RH) | Refractory to hydration | Remains as stable anhydrate |

| Racemic Hydrate | Heating / Desiccation | Loses water | Converts to anhydrous form |

This distinct behavior highlights that the stability of this compound is not absolute but is a dynamic equilibrium dependent on its immediate environment. The total reversibility of the hydration/dehydration process for the enantiopure solid underscores the importance of controlled storage conditions to maintain the desired solid form. jeep-proceedings.org

Advanced Analytical Methodologies for Stereochemical Characterization of R Phencyphos Hydrate

Chromatographic Techniques for Enantiomeric Excess Determination

Chromatographic methods are fundamental for quantifying the enantiomeric purity of a chiral substance. This is accomplished by using a chiral environment, typically within the stationary phase, that interacts differently with each enantiomer, leading to their separation.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for separating enantiomers and determining the enantiomeric excess (ee) of chiral compounds. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP), leading to different retention times. phenomenex.comeijppr.com

Method development for (R)-(-)-Phencyphos Hydrate (B1144303) involves screening various CSPs and mobile phases to achieve optimal separation from its S-(+)-enantiomer. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) and macrocyclic glycopeptide-based phases are widely used due to their broad applicability. mdpi.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier such as isopropanol or ethanol, is critical for modulating retention and selectivity. chromatographyonline.com For basic compounds, small amounts of an amine additive may be used, while acidic compounds may require an acidic additive to improve peak shape. chromatographyonline.com

Validation of a chiral HPLC method ensures its reliability for routine analysis. chromatographyonline.com Key validation parameters include specificity, linearity, precision, accuracy, and sensitivity (Limit of Detection, LOD, and Limit of Quantification, LOQ). chromatographyonline.comnih.gov Specificity demonstrates that the method can unequivocally assess the (R)-enantiomer in the presence of its (S)-enantiomer and other potential impurities. In the resolution of racemic phencyphos via its hydrate, enantiomeric excesses of 98% for (R)-phencyphos hydrate and 99% for (S)-phencyphos hydrate have been reported, values which are determined using such validated chromatographic methods. researchgate.net

Table 1: Illustrative Chiral HPLC Method Parameters for Phencyphos Enantiomers

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 226 nm |

| Column Temp. | 25°C |

| Injection Vol. | 10 µL |

| Typical R-Enantiomer Retention Time | ~12 min |

| Typical S-Enantiomer Retention Time | ~15 min |

| Resolution (Rs) | > 2.0 |

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) is another powerful technique for enantiomeric separation, particularly for volatile and thermally stable compounds. Chiral recognition in GC is achieved using a CSP that forms transient diastereomeric adducts with the enantiomers, resulting in different retention times. azom.comuni-muenchen.de Derivatized cyclodextrins are the most common and effective CSPs for a wide range of chiral compounds. researchgate.netgcms.cz

The application of chiral GC for (R)-(-)-Phencyphos Hydrate would likely require derivatization to increase its volatility and thermal stability. The fundamental principle involves the three-point interaction rule, where binding and non-binding interactions between the analyte and the chiral selector lead to separation. uni-muenchen.de The high efficiency of capillary GC columns allows for excellent separation even with small differences in the thermodynamic properties of the diastereomeric complexes. azom.com The use of both D- and L-enantiomeric forms of a CSP can be advantageous for reversing the elution order, which is particularly useful in trace enantiomer analysis. researchgate.net

Table 2: Representative Chiral GC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Rt-βDEXsm (Derivatized β-cyclodextrin) |

| Dimensions | 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Oven Program | 100°C (hold 1 min), ramp to 200°C at 5°C/min, hold 5 min |

| Injector Temp. | 250°C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp. | 250°C |

Hyphenated Techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC)

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectroscopy. ijarnd.comnih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) offers high sensitivity and selectivity, coupling the chiral separation from HPLC with mass analysis for unambiguous identification and quantification of the enantiomers. ijpsjournal.com This is especially valuable for analyzing samples at low concentrations or in complex matrices. chromatographyonline.com

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm), which operate at higher pressures than conventional HPLC. chromatographyonline.com This results in significantly faster analysis times, improved resolution, and higher sensitivity, making it an efficient tool for high-throughput chiral analysis. When coupled with MS, UPLC-MS provides a powerful platform for the rapid and sensitive determination of the enantiomeric purity of this compound.

Spectroscopic and Diffraction-Based Characterization

While chromatography excels at quantification, spectroscopic and diffraction methods are essential for confirming the structural integrity and absolute configuration of the molecule.

Vibrational Spectroscopy (e.g., Raman Spectroscopy) for Solid-Phase Monitoring

Vibrational spectroscopy techniques, such as Raman and Infrared (IR) spectroscopy, provide information about the molecular vibrations within a sample. researchgate.net Raman spectroscopy is a non-destructive technique that is particularly well-suited for the solid-state analysis of pharmaceutical compounds. researchgate.neteuropeanpharmaceuticalreview.com It is highly sensitive to changes in crystal lattice structure (polymorphism) and the presence of solvates or hydrates. researchgate.netnih.gov

For this compound, Raman spectroscopy can be used to:

Confirm the Hydrate Form: The presence of water molecules in the crystal lattice gives rise to characteristic vibrational modes that can be clearly distinguished from the anhydrous form. researchgate.net

Monitor Solid-State Stability: The technique can be used to monitor the dehydration of the hydrate or its conversion to other polymorphic forms under different temperature and humidity conditions. nih.gov

In-Process Monitoring: Due to its ability to perform rapid, non-contact measurements, often through transparent packaging, Raman spectroscopy is an effective tool for real-time monitoring during crystallization processes to ensure the correct solid form is being produced. europeanpharmaceuticalreview.combruker.com

The Raman spectrum provides a unique chemical fingerprint of the compound, with sharp bands that are easy to interpret and can be used for both qualitative identification and quantitative analysis. europeanpharmaceuticalreview.com

X-ray Crystallography for Absolute Configuration Determination of this compound

Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. nih.gov This technique maps the precise three-dimensional arrangement of atoms in a crystal by analyzing the diffraction pattern of X-rays passing through it. mdpi.com

To determine the absolute configuration, the analysis relies on the phenomenon of anomalous dispersion (or resonant scattering). nih.gov When using X-ray radiation of an appropriate wavelength, the differences in the diffraction intensities of Friedel pairs (reflections from opposite sides of a crystal plane) can be measured. ox.ac.uk This allows for the unambiguous assignment of the R or S configuration to each chiral center. researchgate.net The result of this analysis is often expressed as the Flack parameter, which should ideally be close to zero for the correct enantiomer. ox.ac.ukresearchgate.net

The crystal structure of phencyphos hydrate is known to be a conglomerate, where the enantiomers crystallize in separate crystals. mdpi.com The water molecule is hydrogen-bonded to the phosphate (B84403) group, and three phencyphos molecules and three water molecules form a ten-membered ring. mdpi.com X-ray crystallographic analysis provides the ultimate proof of the spatial arrangement of the phenyl and hydroxyl groups relative to the dioxaphosphorinane ring, confirming the assigned (R) configuration of the molecule.

Table 3: Representative Crystal Data Parameters

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₅O₄P·H₂O |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Radiation Type | Mo Kα or Cu Kα |

| Temperature | ~100 K |

| Flack Parameter | ~0.0(x) |

| Data Collection Method | Single-crystal X-ray diffraction |

Optical Rotation and Circular Dichroism (CD) Spectroscopy

Optical rotation is a fundamental technique for the characterization of chiral compounds, measuring the extent to which a substance rotates the plane of polarized light. The specific rotation, [α]D, is a characteristic physical constant for a given enantiomer under defined conditions (temperature, solvent, and wavelength). For this compound, the negative sign in its name indicates that it is levorotatory, meaning it rotates the plane of polarized light in a counter-clockwise direction. The enantiomeric excess (ee), a measure of the purity of a chiral sample, can be determined by comparing the observed specific rotation of a sample to the specific rotation of the pure enantiomer. Research on the resolution of racemic phencyphos has successfully produced this compound with a high enantiomeric excess, reportedly reaching up to 98% ee mdpi.comresearchgate.net. However, specific quantitative data for the specific rotation of enantiomerically pure this compound is not extensively documented in publicly available literature.

Table 1: Chiroptical Properties of this compound

| Parameter | Value | Reference |

|---|---|---|

| Enantiomeric Form | (R)-(-) | N/A |

| Specific Rotation ([α]D) | Data not available | N/A |

| Enantiomeric Excess (ee) | Up to 98% | mdpi.comresearchgate.net |

| Circular Dichroism Data | Data not available | N/A |

Thermal Analysis Techniques for Polymorphic and Hydrate Transitions

Thermal analysis techniques are crucial for characterizing the solid-state properties of pharmaceutical compounds, including polymorphism and the behavior of hydrates. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are key methods used to investigate the thermal transitions of this compound.

Phencyphos is known to exist in both an anhydrous form and as a stable monohydrate mdpi.com. The hydrate form is a conglomerate, meaning the (R) and (S) enantiomers crystallize in separate crystals, which is a key property utilized in its resolution mdpi.com. The transition between the anhydrous and hydrate forms is a critical aspect of its physical chemistry.

Differential Scanning Calorimetry (DSC) studies on this compound have identified a broad endothermic event occurring in the temperature range of 75°C to 130°C. This endotherm corresponds to the dehydration of the molecule, where the water of crystallization is released. Following dehydration, the anhydrous form undergoes thermal degradation at temperatures around 200-230°C.

Thermogravimetric Analysis (TGA) complements DSC by quantifying the mass loss associated with thermal events. For this compound, TGA would be expected to show a mass loss corresponding to the removal of one mole of water per mole of the compound during the dehydration process.

Table 2: Thermal Analysis Data for this compound

| Analytical Technique | Observed Transition | Temperature Range (°C) | Notes |

|---|---|---|---|

| DSC | Dehydration (Endotherm) | 75 - 130 | Broad peak indicating the loss of water of hydration. |

| DSC | Thermal Degradation | 200 - 230 | Onset of decomposition of the anhydrous form. |

| TGA | Mass Loss (Dehydration) | Corresponding to the 75-130°C range | Expected mass loss for a monohydrate. Specific data not available. |

Applications and Future Research Trajectories for R Phencyphos Hydrate

Utilization of (R)-(-)-Phencyphos Hydrate (B1144303) as a Chiral Resolving Agent

The primary application of (R)-(-)-Phencyphos Hydrate is in the separation of enantiomers, a critical process in the pharmaceutical and fine chemical industries. mdpi.com Its acidic nature makes it particularly effective for the resolution of racemic bases through the formation of diastereomeric salts. mdpi.comlibretexts.orglibretexts.org

This compound serves as an ideal resolving agent for a variety of racemic weak bases. mdpi.com The fundamental principle of this resolution method, known as classical resolution, involves the reaction of the racemic base with the single enantiomer of the chiral acid, (R)-(-)-Phencyphos. This reaction converts the pair of enantiomers into a pair of diastereomeric salts.

Unlike the original enantiomers, which have identical physical properties, the resulting diastereomers possess distinct solubilities. libretexts.orgwikipedia.org This difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt crystallizes from the solution first, allowing for its isolation. Subsequently, the chiral resolving agent can be removed, typically by treatment with a base, to yield the pure enantiomer of the original racemic compound. wikipedia.org

The table below illustrates the principle of this separation process with a generic racemic amine.

| Step | Reactants | Product(s) | Separation Principle |

| 1. Salt Formation | (R)-Base & (S)-Base (Racemic Mixture) + 2x (R)-Phencyphos | (R)-Base·(R)-Phencyphos Salt & (S)-Base·(R)-Phencyphos Salt | Formation of diastereomers. |

| 2. Crystallization | Diastereomeric salts in solution | Solid, less-soluble diastereomeric salt + dissolved, more-soluble diastereomeric salt | Difference in solubility allows for physical separation by filtration. |

| 3. Liberation | Isolated pure diastereomeric salt + Base (e.g., NaOH) | Pure enantiomer of the base + Sodium salt of (R)-Phencyphos | The original enantiomer is recovered. |

A significant innovation involving phencyphos is its own resolution through a continuous, "hands-off" process that exploits a pseudo-polymorphic transition. researchgate.net This method is particularly noteworthy because while phencyphos is an excellent resolving agent for other compounds, its own resolution via classical diastereomeric salt formation is often inefficient, hampered by gel formation and low diastereomeric excesses. mdpi.comlibretexts.org

The process leverages the distinct crystalline natures of phencyphos's anhydrous and hydrated forms:

Anhydrous Phencyphos: Exists as a racemic compound, where both (R) and (S) enantiomers are present in equal amounts within the same crystal. mdpi.comlibretexts.org

Phencyphos Hydrate: Exists as a conglomerate, where (R) and (S) enantiomers crystallize in separate crystals. mdpi.comlibretexts.org

The continuous resolution process involves dissolving the anhydrous racemic compound and inducing its crystallization onto enantiopure seeds of the more stable hydrate form. researchgate.net A practical setup involves a vertical arrangement of filters, where the top filter contains the anhydrous racemate, and the middle and bottom filters contain seeds of (R)-Phencyphos Hydrate and (S)-Phencyphos Hydrate, respectively. libretexts.orgresearchgate.net A solvent mixture is circulated, dissolving the racemate at the top and becoming supersaturated. As the solution passes through the middle and bottom filters, the corresponding enantiomer crystallizes onto the seeds. researchgate.net

This method represents a significant advance over traditional batch crystallization, offering a pathway for efficient, industrial-scale production of enantiopure phencyphos. libretexts.org The results from a proof-of-principle experiment are summarized below.

| Parameter | (R)-Phencyphos Hydrate | (S)-Phencyphos Hydrate |

| Final Mass | 3.42 g | 3.70 g |

| Enantiomeric Excess (ee) | 98% | 99% |

| Yield (approx.) | 33% | 36% |

Data sourced from a three-day experiment described in Crystals (2021). libretexts.org

Chiral Phosphorous Compounds as Synthons in Asymmetric Synthesis

Chiral phosphorus compounds with a stereogenic phosphorus atom (P-stereogenic) are highly valuable as synthons, or building blocks, in asymmetric synthesis. mdpi.com Their applications are extensive, particularly in the construction of chiral ligands for transition-metal catalysis and in the development of organocatalysts. mdpi.comnih.gov The defined three-dimensional arrangement of substituents around the phosphorus atom is crucial for inducing stereoselectivity in chemical reactions.

Enantiomerically pure compounds like this compound represent a readily available source of P-chirality. Such molecules can be chemically modified to create a diverse range of other P-stereogenic compounds, including:

Chiral Phosphine Ligands: These are essential components of many catalysts used in asymmetric hydrogenation, cross-coupling, and other carbon-carbon bond-forming reactions. The stereochemical outcome of these reactions is often dictated by the chiral environment created by the ligand.

Chiral Phosphoric Acids (CPAs): As discussed later, these have emerged as powerful Brønsted acid organocatalysts. Access to enantiopure starting materials is fundamental to their synthesis. mdpi.com

Challenges and Innovations in Enantioseparation Technologies

The separation of enantiomers, or enantioseparation, is a persistent challenge in chemistry. tcichemicals.com Because enantiomers have identical physical properties in a non-chiral environment, specialized techniques are required. Key challenges include high costs, scalability for industrial production, and the environmental impact of solvents. rsc.org

Common Challenges:

High Cost: Chiral stationary phases (CSPs) used in High-Performance Liquid Chromatography (HPLC) are expensive, and these specialized columns can degrade more quickly than their non-chiral counterparts. tcichemicals.com

Scalability: Many analytical-scale separation techniques are difficult and costly to scale up for industrial production. tcichemicals.com

Solvent Consumption: Chromatographic methods like HPLC can consume large volumes of high-purity solvents, leading to significant cost and waste.

In response to these challenges, several innovations have emerged:

Supercritical Fluid Chromatography (SFC): This technique uses supercritical CO2 as the primary mobile phase, drastically reducing the consumption of organic solvents. SFC is often faster and more efficient than HPLC for chiral separations. tcichemicals.comrsc.org

Continuous Manufacturing: Processes like the continuous resolution of phencyphos (Section 5.1.2) and simulated moving bed (SMB) chromatography represent a shift away from batch processing, offering greater efficiency and consistency for industrial applications.

Membrane-Based Resolution: The integration of membrane technology with crystallization is being explored as a potential continuous process for chiral resolution, offering benefits in convenience, energy efficiency, and ease of scale-up.

Liquid-Liquid Chromatography (LLC): Techniques such as centrifugal partition chromatography (CPC) are gaining attention as scalable, cost-effective alternatives that avoid the use of solid stationary phases. tcichemicals.com

The table below compares key features of prominent enantioseparation technologies.

| Technology | Primary Advantage(s) | Primary Challenge(s) |

| HPLC | High versatility and precision | High cost, solvent consumption, scalability |

| SFC | Reduced solvent use, faster separations | High initial equipment cost, solubility issues for some compounds |

| Crystallization | Cost-effective, scalable | Success is unpredictable, can be labor-intensive |

| Membrane Separation | Potential for continuous process, energy efficient | Trade-off between selectivity and permeability, still developing |

Emerging Methodologies in Asymmetric Catalysis and Biocatalysis Relevant to Chiral Phosphorous Chemistry

The field of asymmetric synthesis has been revolutionized by new catalytic methods, with chiral phosphorus compounds playing a central role.

One of the most significant recent developments is the rise of Chiral Phosphoric Acids (CPAs) as a preeminent class of organocatalysts. These molecules function as highly effective and selective Brønsted acid catalysts. Their structure, often based on a BINOL backbone, creates a well-defined chiral pocket that can activate substrates and control the stereochemical outcome of a wide array of reactions, including cycloadditions, additions to imines, and kinetic resolutions. mdpi.com The development of new CPA structures is a vibrant area of research aimed at improving catalytic activity and expanding the scope of their application. This compound, as a chiral phosphoric acid itself, belongs to this important class of compounds.

Biocatalysis also presents an emerging methodology for accessing enantiopure phosphorus compounds. Enzymes offer unparalleled stereoselectivity and operate under mild, environmentally benign conditions. The use of enzymes for the kinetic resolution of racemic phosphorus compounds or for the direct asymmetric synthesis of P-stereogenic centers is a growing field that provides an alternative to traditional chemical methods.

Unexplored Research Avenues and Prospects for this compound

While this compound is established as a resolving agent, several research avenues remain underexplored. Its unique properties suggest significant potential for future applications.

Expanded Scope as a Resolving Agent: A systematic investigation into the range of racemic weak bases that can be efficiently resolved by this compound could broaden its practical utility. Documenting successes with pharmaceutically relevant compounds would be particularly valuable.

Optimization of Continuous Resolution: The innovative continuous self-resolution process could be further optimized for industrial application. researchgate.net Research could focus on improving yield, reducing cycle times, and adapting the technology for the resolution of other compound classes that exhibit pseudo-polymorphism.

Development of Novel Catalysts: this compound is a prime candidate to serve as a synthon for new P-stereogenic catalysts. Its rigid cyclic structure could be chemically modified to generate novel chiral ligands for transition metals or to create new types of Brønsted acid organocatalysts with unique steric and electronic properties.

Application in Chiral Sensing: The principles of diastereomeric interaction that allow for chiral resolution could potentially be applied in the development of chiral sensors, for example, in NMR spectroscopy or other analytical techniques for the rapid determination of enantiomeric excess.

The continued exploration of these avenues promises to unlock the full potential of this compound, extending its role beyond classical resolution and into the cutting-edge domains of catalysis and materials science.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (R)-(-)-Phencyphos Hydrate to achieve high enantiomeric purity?

- Methodological Answer : Enantiomeric purity is critical for chiral ligands like this compound. Use asymmetric synthesis techniques with chiral catalysts (e.g., Sharpless epoxidation) and monitor reaction progress via chiral HPLC or polarimetry. For reproducibility, document solvent polarity, temperature, and catalyst loading ratios (e.g., 1:1.2 substrate-to-catalyst molar ratio). Post-synthesis, employ recrystallization in polar aprotic solvents (e.g., acetone/water mixtures) to isolate the desired enantiomer .

Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Methodological Answer : Combine multiple techniques:

- NMR : Analyze P NMR for phosphorus environment (δ = 20–30 ppm typical for phosphine oxides) and H NMR for stereochemical confirmation.

- XRD : Resolve crystal structure to confirm absolute configuration.

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mass spectrometry for molecular weight validation. Cross-reference retention times with certified reference materials (e.g., USP standards) .

Q. How should researchers assess the purity and stability of this compound in aqueous solutions?

- Methodological Answer : Perform accelerated stability studies under varying pH (2–12) and temperature (4°C–40°C). Quantify degradation products via LC-MS and track ligand integrity using UV-Vis spectroscopy (absorbance peaks at 210–230 nm). For purity, use Karl Fischer titration for water content (<0.5% w/w) and ICP-OES for heavy metal residues (e.g., Pd < 10 ppm) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported catalytic activity of this compound in asymmetric hydrogenation?

- Methodological Answer : Discrepancies often arise from substrate-specific effects or reaction conditions. Design a matrix comparing:

- Substrate scope : Test α,β-unsaturated carbonyls vs. aryl ketones.

- Catalyst loading : Vary from 0.1–5 mol%.

- Solvent effects : Compare polar (MeOH) vs. nonpolar (toluene) media.

Use ANOVA to identify statistically significant variables. Cross-validate with in-situ FTIR to monitor reaction kinetics and intermediate formation .

Q. How can computational modeling predict the chiral recognition mechanism of this compound in enantioselective catalysis?

- Methodological Answer : Employ density functional theory (DFT) to model transition states (B3LYP/6-31G* basis set). Calculate Gibbs free energy differences () between diastereomeric pathways. Validate with molecular dynamics simulations in explicit solvent (e.g., water/ethanol mixtures) to account for solvation effects. Compare predicted enantiomeric excess (ee) with experimental HPLC data .

Q. What protocols mitigate environmental risks during large-scale applications of this compound?

- Methodological Answer : Conduct ecotoxicology assays using OECD guidelines:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.